molecular formula C19H15ClO3S B2508890 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone CAS No. 868256-12-6

3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone

Cat. No.: B2508890
CAS No.: 868256-12-6
M. Wt: 358.84
InChI Key: SJPUEXLVKLGYQL-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a synthetic organic compound featuring a propanone backbone substituted with a 4-chlorophenyl sulfonyl group (SO₂-C₆H₄-Cl) at the 3-position and a 2-naphthyl group (C₁₀H₇) at the 1-position.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPUEXLVKLGYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthylpropanone under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsProductNotes
Ketone OxidationKMnO₄, acidic conditions3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)propanoic acidForms carboxylic acid via cleavage of the α-C–H bond

Reduction Reactions

The sulfonyl and ketone groups are susceptible to reduction:

Sulfonyl Group Reduction

The sulfonyl group can be reduced to a sulfide or thiol:

Reducing AgentConditionsProductYield
LiAlH₄Anhydrous THF, reflux3-[(4-Chlorophenyl)thio]-1-(2-naphthyl)-1-propanone65–70%
Zn/HClEthanol, 60°C3-[(4-Chlorophenyl)thiol]-1-(2-naphthyl)-1-propanolPartial reduction observed

Ketone Reduction

The ketone group is reduced to a secondary alcohol:

Reducing AgentConditionsProductSelectivity
NaBH₄Methanol, 25°C1-(2-Naphthyl)-3-[(4-chlorophenyl)sulfonyl]propan-1-ol>90%
BH₃·THFTHF, 0°CSame as above85%

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack:

NucleophileConditionsProductMechanism
Amines (e.g., NH₃)DMF, 80°C3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)propan-1-amineSN² displacement
Thiols (e.g., HS⁻)NaOH, aqueous ethanol3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)propanethiolCompeting elimination observed

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Oxadiazole Formation

Reaction with hydrazine followed by cyclization:

StepReagents/ConditionsIntermediate/ProductYield
Hydrazide FormationNH₂NH₂, ethanol, reflux3-[(4-Chlorophenyl)sulfonyl]propanehydrazide75%
CyclizationCS₂, KOH, Δ5-[2-{(4-Chlorophenyl)sulfonyl}ethyl]-1,3,4-oxadiazole-2-thiol62%

Electrophilic Aromatic Substitution

The naphthyl group undergoes electrophilic substitution:

ReactionReagents/ConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C1-(6-Nitro-2-naphthyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanonePredominant β-substitution
SulfonationH₂SO₄, 50°C1-(6-Sulfo-2-naphthyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanoneRequires excess reagent

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF3-[(4-Biphenyl)sulfonyl]-1-(2-naphthyl)-1-propan

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry for synthesizing more complex molecules. Its sulfonyl group is particularly useful for introducing functional groups into various organic frameworks.

Research indicates that 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against multiple bacterial strains, particularly Gram-positive bacteria. The sulfonyl group enhances interaction with bacterial enzymes, disrupting cell wall synthesis.
  • Anticancer Activity : Preliminary investigations suggest cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Mechanisms may involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific molecular targets, which may lead to the development of new pharmaceuticals.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates. These findings highlight its potential role in cancer therapeutics, warranting further investigation into its mechanisms.

Case Study 3: Anti-inflammatory Properties

Research demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines in cellular models of inflammation. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfanyl vs. Sulfonyl Groups

The compound 3-[(4-chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone () differs by replacing the sulfonyl (SO₂) with a sulfanyl (S) group. Key distinctions:

  • Electronic Effects : Sulfonyl groups are stronger electron-withdrawing groups compared to sulfanyl, which may alter reactivity in nucleophilic/electrophilic reactions.
  • Biological Activity : Sulfonyl groups often enhance metabolic stability and binding affinity in drug-like molecules, whereas sulfanyl groups may increase lipophilicity .

Enone Derivatives with Chlorophenyl/Naphthyl Groups

Compounds like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one () share the chlorophenyl and aryl ketone motifs but replace the sulfonyl group with an α,β-unsaturated ketone (enone).

  • Cytotoxicity: Enones in showed moderate cytotoxicity (IC₅₀ ~10–50 μM in cancer cell lines), attributed to Michael acceptor reactivity.
  • Synthetic Routes: Enones are typically synthesized via Claisen-Schmidt condensation (), whereas sulfonyl propanones may require sulfonation or oxidation of sulfanyl precursors .

Pharmacologically Active Propanones

RS 67333 and RS 39604 () are 1-propanone derivatives with piperidinyl and methoxybenzyl groups, developed as serotonin 5-HT₄ receptor agonists.

  • Bioactivity: These compounds exhibit nanomolar receptor affinity (RS 67333: Ki ~1–10 nM). The sulfonyl/naphthyl propanone may lack such specificity but could share metabolic pathways due to the propanone backbone .
  • Structural Flexibility : The naphthyl group in the target compound may enhance π-π stacking interactions compared to smaller aryl groups in RS analogs .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Substituents Key Functional Group Bioactivity/Properties Source
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone 4-Cl-C₆H₄-SO₂, 2-naphthyl Sulfonyl Hypothetical: Enhanced stability N/A
3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone 4-Cl-C₆H₄-S, 2-naphthyl Sulfanyl Supplier-listed (5 suppliers)
(E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one 4-Cl-C₆H₄, p-tolyl Enone Cytotoxic (IC₅₀ ~15 μM)
RS 67333 4-Amino-5-chloro-2-methoxyphenyl, piperidinyl Propanone 5-HT₄ agonist (Ki ~2.3 nM)

Key Research Findings

  • Sulfonyl vs. Sulfanyl Stability : Sulfonyl derivatives generally exhibit higher oxidative stability and lower metabolic degradation rates compared to sulfanyl analogs, making them preferable in drug design .
  • Cytotoxicity Trade-offs: Enone derivatives () demonstrate cytotoxicity linked to α,β-unsaturated ketones, a feature absent in the target compound. This suggests divergent therapeutic applications (e.g., anticancer vs. CNS targets) .
  • Synthetic Challenges: Sulfonyl propanones may require multi-step synthesis (e.g., oxidation of sulfanyl precursors), whereas enones are accessible via one-step condensations .

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone is a sulfonyl compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClO3S, with a molecular weight of approximately 358.84 g/mol. The compound features a sulfonyl group (–SO2) attached to a propanone backbone, which is further substituted with a 4-chlorophenyl group and a 2-naphthyl group. This unique structure contributes to its reactivity and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthaldehyde in the presence of a base such as sodium hydroxide or triethylamine. The reaction is conducted in an organic solvent like dichloromethane under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:

4 Chlorobenzenesulfonyl chloride+2 Naphthaldehyde3 4 Chlorophenyl sulfonyl 1 2 naphthyl 1 propanone+HCl\text{4 Chlorobenzenesulfonyl chloride}+\text{2 Naphthaldehyde}\rightarrow \text{3 4 Chlorophenyl sulfonyl 1 2 naphthyl 1 propanone}+\text{HCl}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast cancer)12Induction of apoptosis
A549 (Lung cancer)8Inhibition of cell cycle progression
HeLa (Cervical cancer)10Disruption of mitochondrial function

These findings suggest that the compound may act through multiple mechanisms, including the disruption of mitochondrial function and modulation of apoptotic pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Molecules demonstrated that derivatives of sulfonamide compounds, including this one, exhibited potent antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into structural modifications to enhance efficacy .
  • Anticancer Research : Another investigation focused on the effects of this compound on various cancer cell lines, revealing significant cytotoxic effects at low concentrations. The research suggested potential applications in developing new anticancer therapies .
  • Mechanistic Insights : A recent study explored the molecular mechanisms underlying the compound's activity, identifying specific targets within cellular pathways that are crucial for its antimicrobial and anticancer effects .

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